molecular formula C14H20BrNO3 B253220 4-bromo-3,5-dimethoxy-N-(pentan-2-yl)benzamide

4-bromo-3,5-dimethoxy-N-(pentan-2-yl)benzamide

Cat. No.: B253220
M. Wt: 330.22 g/mol
InChI Key: JKGWQQYHPFMGDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-3,5-dimethoxy-N-(pentan-2-yl)benzamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further investigation in various fields.

Mechanism of Action

The mechanism of action of 4-bromo-3,5-dimethoxy-N-(pentan-2-yl)benzamide is not well understood. However, it is believed to exert its effects by modulating various signaling pathways in the body, including the MAPK/ERK and NF-κB pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound has a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have antioxidant effects by scavenging free radicals and reducing oxidative stress. In addition, this compound has been found to have antitumor effects by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-3,5-dimethoxy-N-(pentan-2-yl)benzamide in lab experiments is its wide range of biological activities. This compound has been found to have anti-inflammatory, antioxidant, and antitumor effects, making it a promising candidate for further investigation in various fields. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the investigation of 4-bromo-3,5-dimethoxy-N-(pentan-2-yl)benzamide. One potential direction is the further investigation of its anti-inflammatory and antioxidant effects, particularly in the context of chronic diseases such as cancer and Alzheimer's disease. Another potential direction is the investigation of its potential use in combination with other compounds for the treatment of various diseases. Finally, the development of more efficient synthesis methods for this compound could also be an important direction for future research.

Synthesis Methods

The synthesis of 4-bromo-3,5-dimethoxy-N-(pentan-2-yl)benzamide involves several steps, including the reaction of 4-bromo-3,5-dimethoxybenzoic acid with pentan-2-amine to form the corresponding amide. The resulting compound is then subjected to further reactions to obtain the final product.

Scientific Research Applications

4-bromo-3,5-dimethoxy-N-(pentan-2-yl)benzamide has been widely studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. This compound has also been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Properties

Molecular Formula

C14H20BrNO3

Molecular Weight

330.22 g/mol

IUPAC Name

4-bromo-3,5-dimethoxy-N-pentan-2-ylbenzamide

InChI

InChI=1S/C14H20BrNO3/c1-5-6-9(2)16-14(17)10-7-11(18-3)13(15)12(8-10)19-4/h7-9H,5-6H2,1-4H3,(H,16,17)

InChI Key

JKGWQQYHPFMGDN-UHFFFAOYSA-N

SMILES

CCCC(C)NC(=O)C1=CC(=C(C(=C1)OC)Br)OC

Canonical SMILES

CCCC(C)NC(=O)C1=CC(=C(C(=C1)OC)Br)OC

Origin of Product

United States

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